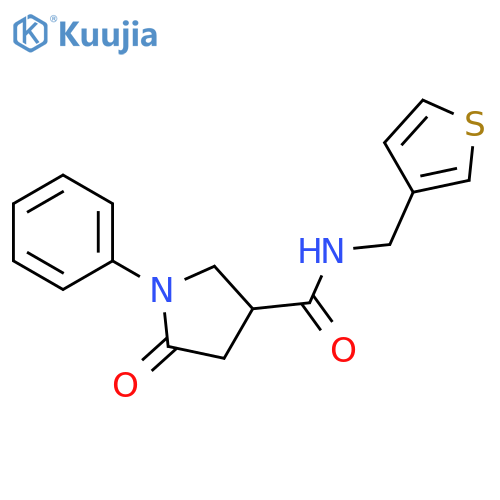

Cas no 1058195-83-7 (5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide)

1058195-83-7 structure

商品名:5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide

- 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide

- 1058195-83-7

- F5103-0099

- 5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide

- AKOS024498461

- VU0635849-1

-

- インチ: 1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20)

- InChIKey: VNJFUVLGNLKTFR-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC=C2)C(=O)CC(C(NCC2C=CSC=2)=O)C1

計算された属性

- せいみつぶんしりょう: 300.093

- どういたいしつりょう: 300.093

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5103-0099-75mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-10μmol |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-20mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-40mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-20μmol |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-1mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-3mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-15mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-25mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5103-0099-50mg |

5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |

1058195-83-7 | 50mg |

$160.0 | 2023-09-10 |

5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1058195-83-7 (5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量